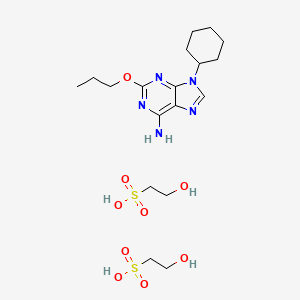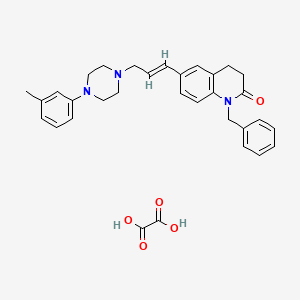
alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is a derivative of glucofuranose, a sugar molecule. This compound is characterized by the presence of an isopropylidene group at the 1,2-position and three butanoate groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate typically involves the protection of the hydroxyl groups of glucofuranose. The isopropylidene group is introduced at the 1,2-position using acetone and an acid catalyst. The butanoate groups are then added through esterification reactions using butanoic anhydride and a base catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The butanoate groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base catalyst are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various acylated derivatives depending on the substituent used.
科学的研究の応用
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate involves its interaction with specific enzymes and receptors in biological systems. The isopropylidene group provides steric hindrance, affecting the compound’s binding affinity and specificity. The butanoate groups can undergo hydrolysis, releasing butanoic acid, which can further interact with metabolic pathways.
類似化合物との比較
Similar Compounds
1,2-O-Isopropylidene-D-glucofuranose: Lacks the butanoate groups.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Another isomer with similar properties.
1,2-Mono-O-isopropylidene-alpha-D-glucofuranose: Contains only one isopropylidene group.
Uniqueness
Alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, tributanoate is unique due to the presence of three butanoate groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
125161-49-1 |
|---|---|
分子式 |
C21H34O9 |
分子量 |
430.5 g/mol |
IUPAC名 |
[(2R)-2-[(3aR,5R,6S,6aR)-6-butanoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-butanoyloxyethyl] butanoate |
InChI |
InChI=1S/C21H34O9/c1-6-9-14(22)25-12-13(26-15(23)10-7-2)17-18(27-16(24)11-8-3)19-20(28-17)30-21(4,5)29-19/h13,17-20H,6-12H2,1-5H3/t13-,17-,18+,19-,20-/m1/s1 |
InChIキー |
AQQOALFKYJWKPJ-DBTZYBQZSA-N |
異性体SMILES |
CCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC |
正規SMILES |
CCCC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OC(=O)CCC)OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



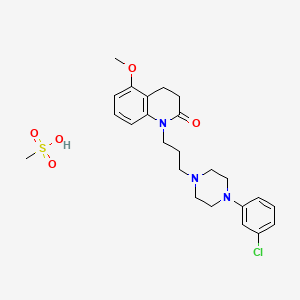
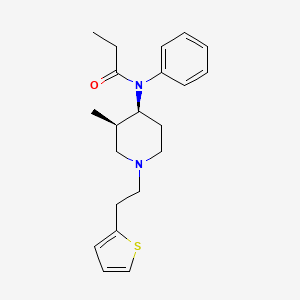
![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 6-[[4,6-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-1,3,5-triazin-2-yl]amino]-10-bromo-](/img/structure/B12775010.png)
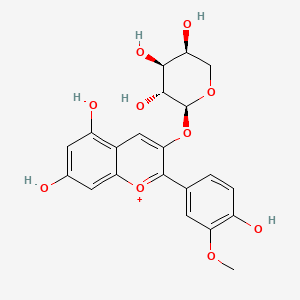
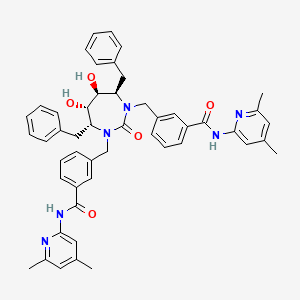

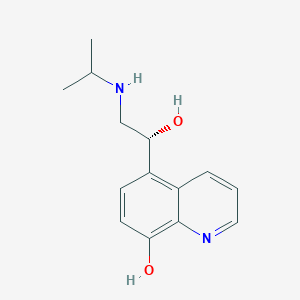
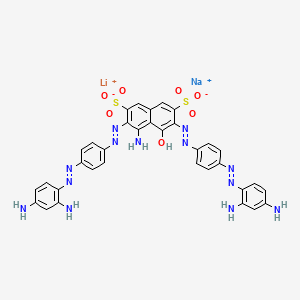
![2,8-dimethyl-1-oxa-3,8-diazaspiro[4.5]decane-3-carbaldehyde;oxalic acid](/img/structure/B12775050.png)

